5,5-Dimethylthieno[2,3-b]furan-4-one
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Overview
Description
5,5-Dimethylthieno[2,3-b]furan-4-one is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthieno[2,3-b]furan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[2,3-b]furan precursor, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylthieno[2,3-b]furan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring system .
Scientific Research Applications
5,5-Dimethylthieno[2,3-b]furan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylthieno[2,3-b]furan-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]furan: A similar compound with a fused thiophene and furan ring system.
5-Methylthieno[2,3-b]furan-4-one: A derivative with a single methyl group on the thiophene ring.
4,4-Dimethylthieno[2,3-c]furan-6(4H)-one: Another related compound with a different substitution pattern.
Uniqueness
5,5-Dimethylthieno[2,3-b]furan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8O2S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5,5-dimethylthieno[2,3-b]furan-4-one |
InChI |
InChI=1S/C8H8O2S/c1-8(2)6(9)5-3-4-10-7(5)11-8/h3-4H,1-2H3 |
InChI Key |
PWMBHNSEDATMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(S1)OC=C2)C |
Origin of Product |
United States |
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